Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine
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Overview
Description
Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine is an organic compound with the molecular formula C19H29NO2S It features a cyclohexyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine typically involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-cyclohexylphenyl with a suitable sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Amination Reaction: The sulfonyl intermediate is then reacted with cyclohexylmethylamine under controlled conditions to form the final product. This step often requires a catalyst or a coupling reagent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or a catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The cyclohexyl and phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Cyclohexylphenylamine: Lacks the sulfonyl group, resulting in different reactivity and biological activity.
Cyclohexylsulfonylmethylamine: Similar structure but without the phenyl group, affecting its interaction with biological targets.
Phenylsulfonylmethylamine: Lacks the cyclohexyl group, leading to different physical and chemical properties.
Uniqueness: Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine is unique due to the combination of its cyclohexyl, phenyl, and sulfonyl groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,4-dicyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-20(18-10-6-3-7-11-18)23(21,22)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h12-16,18H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBJKRZMCUKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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